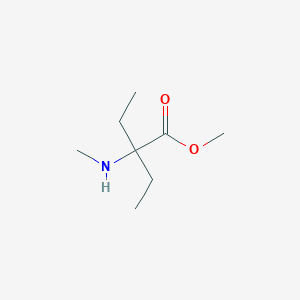
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of aryl hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, aryl hydrazides can be reacted with acyl chlorides in the presence of a base like triethylamine to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methyl-N-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-1,3,4-oxadiazol-2-amine
- 3-aryl-5-propyl-1,2,4-oxadiazole
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
3-methyl-N-propyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C6H11N3O/c1-3-4-7-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
HLCUNRCBAIJKBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC(=NO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



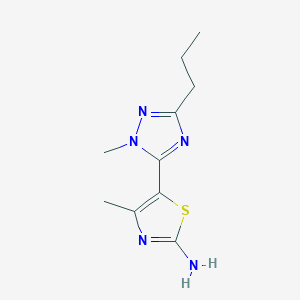
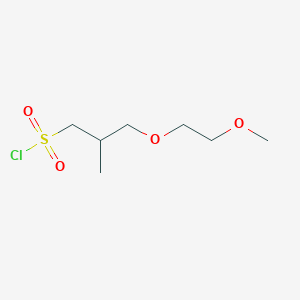
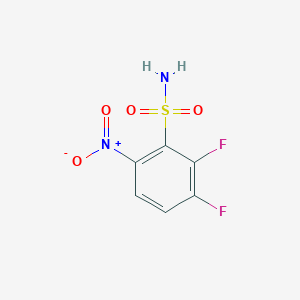
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)
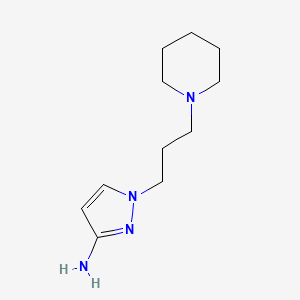



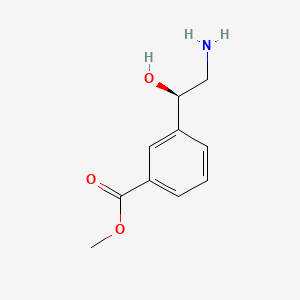

![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)
